Dual-Stage Antiviral Activity vs. PF-74
HIV-1 capsid inhibitor 1 (6a-9) exhibits dual-stage antiviral activity against HIV-1 NL4-3 replication, comparable to the lead compound PF-74 [1]. In the same study, 6a-9 demonstrated an IC50 of 8.18 µM for early-stage events and 0.32 µM for late-stage events, while PF-74 exhibited IC50 values of 4.91 µM (early) and 0.17 µM (late) [2].
| Evidence Dimension | Antiviral IC50 for early and late stages of HIV-1 NL4-3 lifecycle |
|---|---|
| Target Compound Data | IC50 early: 8.18 µM; IC50 late: 0.32 µM |
| Comparator Or Baseline | PF-74: IC50 early: 4.91 µM; IC50 late: 0.17 µM |
| Quantified Difference | 6a-9 is 1.7-fold less potent in early-stage and 1.9-fold less potent in late-stage inhibition compared to PF-74 |
| Conditions | HIV-1 NL4-3 laboratory strain; time-of-addition dual-stage antiviral assay |
Why This Matters
This direct head-to-head quantification establishes the precise potency offset of HIV-1 capsid inhibitor 1 relative to the reference PF-74, enabling researchers to calibrate its use as a mechanistic probe or SAR benchmark.
- [1] Sun L, et al. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. Eur J Med Chem. 2020 Mar 15;190:112085. PMID: 32066010. View Source
- [2] MedChemExpress. HIV-1 capsid inhibitor 1 Biological Activity Datasheet. View Source
